Cas no 423147-31-3 (5-(4-Iodophenyl)-1H-pyrazol-3-amine)
5-(4-Iodophenyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Iodophenyl)-1H-pyrazol-3-amine
- 5-(4-Iodo-phenyl)-2H-pyrazol-3-ylamine
- 5-(4-IODOPHENYL)-2H-PYRAZOL-3-YLAMINE
- G74769
- HMS1584O16
- MFCD16556306
- SR-01000221634-1
- AG-690/11303153
- YRA14731
- 423147-31-3
- Cambridge id 5843111
- EN300-72085
- AKOS008077780
- MFCD01080410
- SCHEMBL18966078
- 3-Amino-5-(4-iodophenyl)-1H-pyrazole
- 3-(4-IODOPHENYL)-1H-PYRAZOL-5-AMINE
- 3-(4-iodophenyl)-1H-pyrazol-5-ylamine
- SY191878
- SR-01000221634
- AB08228
- AB00098937-01
- AKOS009097707
- DB-070291
- Z1266823213
- CS-0341383
-
- MDL: MFCD01080410
- Inchi: 1S/C9H8IN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
- InChI Key: DLALNTSJBUVVDM-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C1=CC(N)=NN1
Computed Properties
- Exact Mass: 284.97600
- Monoisotopic Mass: 284.97629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- PSA: 54.70000
- LogP: 2.84470
5-(4-Iodophenyl)-1H-pyrazol-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-Iodophenyl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188601-1g |
5-(4-Iodo-phenyl)-2H-pyrazol-3-ylamine |
423147-31-3 | 95% | 1g |
$760 | 2023-02-02 | |
| Chemenu | CM188601-1g |
5-(4-Iodo-phenyl)-2H-pyrazol-3-ylamine |
423147-31-3 | 95% | 1g |
$408 | 2021-08-05 | |
| TRC | B451080-50mg |
5-(4-Iodophenyl)-1H-pyrazol-3-amine |
423147-31-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B451080-100mg |
5-(4-Iodophenyl)-1H-pyrazol-3-amine |
423147-31-3 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B451080-500mg |
5-(4-Iodophenyl)-1H-pyrazol-3-amine |
423147-31-3 | 500mg |
$ 365.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0172-1g |
5-(4-Iodo-phenyl)-2H-pyrazol-3-ylamine |
423147-31-3 | 96% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0172-5g |
5-(4-Iodo-phenyl)-2H-pyrazol-3-ylamine |
423147-31-3 | 96% | 5g |
16893CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0172-500mg |
5-(4-Iodo-phenyl)-2H-pyrazol-3-ylamine |
423147-31-3 | 96% | 500mg |
2535.65CNY | 2021-05-08 | |
| Alichem | A049004984-1g |
5-(4-Iodophenyl)-1H-pyrazol-3-amine |
423147-31-3 | 95% | 1g |
$373.12 | 2023-09-01 | |
| eNovation Chemicals LLC | D509408-100mg |
5-(4-Iodophenyl)-1H-pyrazol-3-aMine |
423147-31-3 | 97% | 100mg |
$345 | 2023-05-14 |
5-(4-Iodophenyl)-1H-pyrazol-3-amine Suppliers
5-(4-Iodophenyl)-1H-pyrazol-3-amine Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5-(4-Iodophenyl)-1H-pyrazol-3-amine
Recent Advances in the Study of 5-(4-Iodophenyl)-1H-pyrazol-3-amine (CAS: 423147-31-3)
5-(4-Iodophenyl)-1H-pyrazol-3-amine (CAS: 423147-31-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its iodophenyl and pyrazole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and inflammatory pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to harness its pharmacological properties for drug development.
The compound's unique structural features, including the iodine atom at the para position of the phenyl ring, contribute to its ability to interact with biological targets selectively. Researchers have explored its role as a scaffold for designing novel kinase inhibitors, given its affinity for ATP-binding sites in kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(4-Iodophenyl)-1H-pyrazol-3-amine exhibited potent inhibitory activity against JAK2 and FLT3 kinases, which are implicated in hematologic malignancies and autoimmune disorders.
In addition to its kinase inhibitory properties, 5-(4-Iodophenyl)-1H-pyrazol-3-amine has been investigated for its anti-inflammatory effects. A preclinical study highlighted its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the NF-κB signaling pathway. These findings suggest its potential as a lead compound for developing therapeutics for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in synthetic methodologies have also facilitated the scalable production of 5-(4-Iodophenyl)-1H-pyrazol-3-amine and its analogs. A novel one-pot synthesis approach, reported in Organic Letters, has improved yield and purity while reducing the environmental impact of the synthesis process. This development is critical for enabling further pharmacological and toxicological studies, paving the way for clinical translation.
Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 5-(4-Iodophenyl)-1H-pyrazol-3-amine, such as its solubility and metabolic stability. Current research efforts are directed toward structural modifications, including the introduction of hydrophilic groups and bioisosteric replacements, to enhance its drug-like characteristics. Collaborative initiatives between academic and industrial researchers are expected to accelerate the progression of this compound into preclinical development.
In conclusion, 5-(4-Iodophenyl)-1H-pyrazol-3-amine represents a versatile scaffold with significant therapeutic potential. Its dual role as a kinase inhibitor and anti-inflammatory agent underscores its relevance in addressing unmet medical needs. Continued research into its mechanism of action, structure-activity relationships, and formulation strategies will be essential for realizing its full clinical potential.
423147-31-3 (5-(4-Iodophenyl)-1H-pyrazol-3-amine) Related Products
- 80568-96-3(5-m-Tolyl-2H-pyrazol-3-ylamine)
- 1572-10-7(5-phenyl-1H-pyrazol-3-amine)
- 802863-65-6(Pyrazole, 3-amino-5-(p-amino phenyl)-)
- 502132-87-8(3-(3-Iodophenyl)-1H-pyrazol-5-amine)
- 827-41-8(3-Phenyl-1H-pyrazol-5-amine)
- 78597-54-3(5-(4-methylphenyl)-1H-pyrazol-3-amine)
- 20737-62-6(1H-Pyrazol-3-amine,5-phenyl-, hydrochloride (1:1))
- 209224-89-5(3-(1-Naphthyl)-1H-Pyrazol-5-ylamine, Hydrochloric Acid Salt)
- 209224-90-8(3-(naphthalen-2-yl)-1H-pyrazol-5-amine)
- 151293-15-1(1H-Pyrazol-3-amine,5-(4-methylphenyl)-)